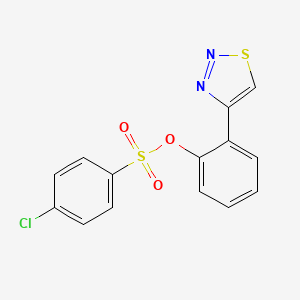![molecular formula C15H11N3O2S2 B2384517 (5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one CAS No. 860789-42-0](/img/structure/B2384517.png)
(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C15H11N3O2S2 and its molecular weight is 329.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The compound is involved in the synthesis of various heterocycles, including thiazole and pyrimidinone derivatives, which have shown potential in biological applications. For example, Shibuya (1984) discussed the reaction of related compounds to produce heterocycles useful in scientific research, pointing towards the versatility of thiazole derivatives in synthesizing biologically active molecules (Shibuya, 1984). Similarly, Ashok et al. (2007) synthesized novel derivatives of thiazolo[2,3-b]dihydropyrimidinone with significant antibacterial and antifungal activities, indicating the potential of such compounds in medicinal chemistry (Ashok, Holla, & Kumari, 2007).
Antiproliferative Activity
Compounds synthesized from thiazolopyrimidine derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. Nagaraju et al. (2020) reported the synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their biological activity, showing selective cytotoxicity to cancer cells over normal cells (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Anti-Inflammatory and Analgesic Agents
Novel thiazolopyrimidine derivatives have been developed with promising anti-inflammatory and analgesic activities. For instance, Abu-Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone that exhibited significant analgesic and anti-inflammatory properties, highlighting the therapeutic potential of thiazolopyrimidine derivatives in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Gastric Antisecretory Activity
Thiazolopyrimidine derivatives have also been studied for their gastric antisecretory activity. Sugiyama et al. (1989) synthesized and evaluated thiazole and polymethylene condensed thienopyrimidine derivatives for their effectiveness in pylorus-ligated rats, demonstrating the potential of these compounds in treating gastric disorders (Sugiyama et al., 1989).
Herbicidal Activities
Research has also explored the application of thiazolopyrimidine derivatives in agriculture. For example, Liang Fu-b (2014) synthesized a novel compound with significant herbicidal activity against specific weed species, indicating the utility of these compounds in developing new herbicides (Liang Fu-b, 2014).
properties
IUPAC Name |
(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c1-21-15-18-13(19)12(22-15)9-10-4-2-5-11(8-10)20-14-16-6-3-7-17-14/h2-9H,1H3/b12-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCLIDVEDAJWJD-XFXZXTDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC(=CC=C2)OC3=NC=CC=N3)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C/C2=CC(=CC=C2)OC3=NC=CC=N3)/S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

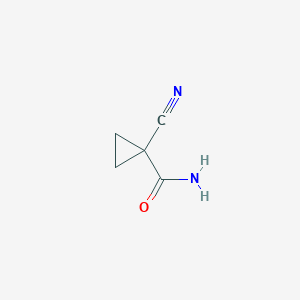
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2384437.png)
![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)
![N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384440.png)
![ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2384441.png)
![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2384442.png)
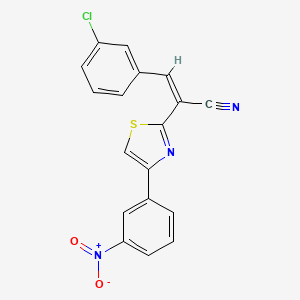
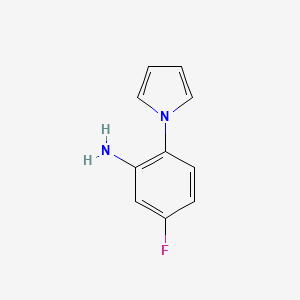
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B2384446.png)
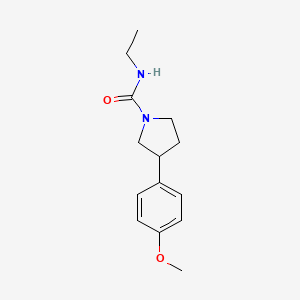
![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)
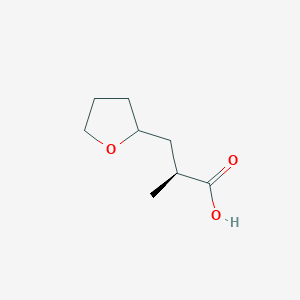
![3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384455.png)
